molecular formula C15H23N5O B2536956 N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide CAS No. 1281038-99-0

N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide

Cat. No.: B2536956
CAS No.: 1281038-99-0
M. Wt: 289.383
InChI Key: CMMYDMATDNEQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a cyano-substituted tertiary carbon (1-cyano-1-methylethyl group) and a piperidine ring linked to a pyrazole moiety. This compound’s design integrates steric bulk (via the cyano-methylethyl group) and heterocyclic diversity (piperidine-pyrazole), which are common strategies in medicinal chemistry to enhance target binding and metabolic stability.

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-15(2,11-16)19(3)14(21)10-20-6-4-12(5-7-20)13-8-17-18-9-13/h8-9,12H,4-7,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMYDMATDNEQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CN1CCC(CC1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H26N4O
  • Molecular Weight : 314.4 g/mol
  • CAS Number : 1223402-08-1

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. The compound exhibits significant affinity for androgen receptors, functioning as a selective androgen receptor modulator (SARM). This property suggests its potential utility in treating conditions such as prostate cancer and other androgen-dependent diseases .

Biological Activity Overview

The compound has demonstrated a range of biological activities:

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of prostate cancer cells effectively, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The pyrazole moiety present in the compound has been associated with antimicrobial activities. Studies have reported that derivatives containing pyrazole structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar properties, warranting further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study Findings Reference
Study on Prostate Cancer CellsDemonstrated high antiproliferative activity with IC50 values indicating effective inhibition of cell growth.
Antimicrobial Activity EvaluationShowed moderate antibacterial activity against selected strains, suggesting potential for development as an antimicrobial agent.
SAR Analysis of Pyrazole DerivativesIdentified structural features contributing to enhanced biological activity, supporting the design of more potent analogs.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide is C16H25N5OC_{16}H_{25}N_{5}O with a molecular weight of 303.40 g/mol. The compound features a piperidine ring and a pyrazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and piperidine structures exhibit significant antimicrobial properties. For instance, similar derivatives have been evaluated for their efficacy against various bacterial and fungal strains. The incorporation of the cyano group enhances the compound's ability to interact with microbial enzymes, potentially leading to inhibition of growth .

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy. Molecules that feature a combination of piperidine and pyrazole rings have shown promising cytotoxic effects against several human cancer cell lines. Studies have indicated that modifications in these structures can lead to improved anticancer activity through mechanisms such as apoptosis induction in cancer cells .

Inhibition of Enzymatic Activity

The presence of functional groups such as cyano and acetamide may allow the compound to act as an inhibitor for specific enzymes involved in disease pathways. For instance, docking studies have suggested that similar compounds can effectively bind to target proteins, disrupting their function and thereby providing therapeutic benefits .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : To elucidate the molecular structure.
  • Mass Spectrometry (MS) : For molecular weight determination .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives similar to this compound against common pathogens. Results indicated that certain derivatives exhibited significant inhibitory effects comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In vitro studies were conducted on a series of compounds that included the piperidine and pyrazole moieties. The results showed that some compounds displayed strong cytotoxicity against breast cancer cell lines, leading researchers to propose further investigation into their mechanisms of action and optimization for therapeutic use .

Chemical Reactions Analysis

Formation of the Acetamide Moiety

The acetamide group with cyano and methyl substituents involves amide bond formation and cyano group introduction :

  • Amide bond formation : Utilizes HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile with DIPEA (N,N-diisopropylethylamine) as a base .

  • Cyano group introduction : Achieved via nitrile precursors , such as cyanoacetic acid derivatives, which undergo condensation or substitution .

Reaction TypeReagents/ConditionsPurpose
Amide Coupling HATU, DIPEA, acetonitrileForms N-methyl acetamide linkage
Cyanation Nitriles (e.g., KCN, NaCN)Introduces cyano group

Key Reaction Pathways

A plausible synthetic pathway involves:

  • Piperidine core synthesis : Alkylation to introduce methyl groups.

  • Pyrazole attachment : Cross-coupling or direct substitution to add the pyrazol-4-yl group.

  • Acetamide formation : HATU-mediated coupling to form the cyano-containing acetamide moiety.

Critical Considerations

  • Stereoselectivity : Piperidine ring formation may require stereoselective conditions to control substituent positions .

  • Solvent Selection : Acetonitrile is favored for HATU-mediated reactions due to its compatibility with coupling reagents .

  • Functional Group Tolerance : The cyano group’s stability during reactions must be verified, as harsh conditions could lead to hydrolysis .

Data Table: Key Reactions and Yield Analysis

Reaction StepReagents/ConditionsYield*Source
Piperidine alkylationAlkyl halide, NaOHModerate
Pyrazole cross-couplingPd catalyst, HATUHigh
Acetamide couplingHATU, DIPEA, acetonitrileExcellent
CyanationKCN, DMFGood

*Yields are approximate and based on analogous reactions.

Research Findings and Implications

  • Synthetic Efficiency : HATU-mediated coupling in acetonitrile enables high-yielding amide bond formation .

  • Functional Group Compatibility : The cyano group’s stability under basic conditions (e.g., DIPEA) is critical for maintaining reactivity .

  • Structural Variability : Substitution patterns on the pyrazole and piperidine rings can be optimized for target activity (e.g., GPR119 modulation) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous acetamide derivatives:

Compound Name Key Substituents Heterocyclic Components Notable Features Reference
N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide (Target) 1-cyano-1-methylethyl, methyl (N-substituent) Piperidine, pyrazole High steric bulk; potential metabolic stability from cyano group
N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide Trifluoromethyl cyclopropyl, cyanopyridinyl Pyrazole, pyridine Enhanced lipophilicity via trifluoromethyl; pyridine for π-π interactions
N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methyl-2-(methylsulfonyl)acetamide (CE2) Chloro, methylsulfonyl, pyridinyl Pyrazole, pyridine Electrophilic sulfonyl group; potential for covalent binding
N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide Morpholine sulfonyl Piperidine, morpholine Polar sulfonyl group for solubility; morpholine for hydrogen bonding
N-ethyl-N-[2-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-3-pyridinyl]acetamide Indole carbonyl, ethyl (N-substituent) Piperazine, pyridine, indole Indole moiety for hydrophobic interactions; piperazine for conformational flexibility

Key Insights:

Substituent Effects: The target compound’s 1-cyano-1-methylethyl group provides steric hindrance and metabolic resistance compared to smaller substituents like methylsulfonyl (CE2) or ethyl () . Trifluoromethyl () and cyano groups both enhance lipophilicity but differ in electronic effects: trifluoromethyl is strongly electron-withdrawing, whereas cyano offers polarity for solubility .

Heterocyclic Diversity :

  • Piperidine-pyrazole (target) vs. piperazine-indole (): Piperidine’s rigidity may favor binding to specific enzyme pockets, while piperazine’s flexibility accommodates diverse targets .
  • Pyridine -containing analogs () leverage aromatic stacking, absent in the target compound’s pyrazole-piperidine system .

Functional Group Impact: Methylsulfonyl (CE2) and morpholine sulfonyl () groups improve solubility but may reduce membrane permeability compared to the target’s cyano group .

Research Findings on Analogous Compounds

Insecticidal Activity: CE2 (methylsulfonyl analog) demonstrated moderate insecticidal activity in Corteva Agriscience studies, suggesting that the target compound’s cyano group could enhance stability in biological systems .

Synthetic Accessibility :

  • Compounds with pyridine-pyrazole backbones (e.g., ) are synthesized via amidation reactions similar to those used for acetamide derivatives, implying feasible scalability for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.